molecular formula C18H21N3O2S B5698937 N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide

N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide

Katalognummer B5698937
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: SGQLVCLFOJRZFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and has the potential to become an important drug in the fight against cancer.

Wirkmechanismus

N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide inhibits a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the survival and proliferation of cancer cells. By inhibiting BTK, N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and tumor regression.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of autoimmune diseases. N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has also been shown to improve the function of immune cells, which could potentially enhance the body's ability to fight cancer and other diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which makes it easy to administer in preclinical studies. However, one limitation of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which may limit its effectiveness in some settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide and other anti-cancer drugs. Another area of interest is the investigation of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in clinical trials, to determine its safety and efficacy in humans. Additionally, there is potential for the development of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide analogs with improved pharmacokinetic properties and/or enhanced anti-cancer activity.

Synthesemethoden

The synthesis of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the preparation of the key intermediate, 4-(4-propionyl-1-piperazinyl)aniline, and its subsequent reaction with 2-thiophenecarboxylic acid. The final product is obtained after purification and characterization by various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells. N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has also been shown to have synergistic effects when combined with other anti-cancer drugs, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-[4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-17(22)21-11-9-20(10-12-21)15-7-5-14(6-8-15)19-18(23)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQLVCLFOJRZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.